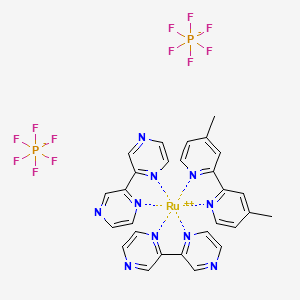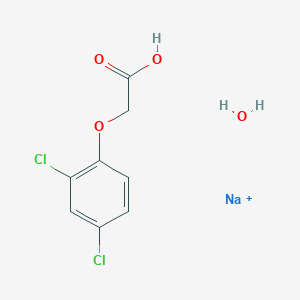
(2,2'-Bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate involves the coordination of ruthenium with bipyrazine and 4-methylpyridine ligands. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at room temperature .
Análisis De Reacciones Químicas
(2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the presence of strong oxidizing agents.
Reduction: Reduction reactions involving this compound typically require reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate involves the interaction of its ruthenium center with various molecular targets. The compound can absorb light energy, which excites the electrons in the ruthenium center. This excited state can then transfer energy to other molecules, facilitating various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate include:
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound is also used as a photocatalyst and has similar applications in chemistry and biology.
(2,2’-Bipyridine)ruthenium(II) chloride: Another similar compound used in catalysis and photochemistry.
The uniqueness of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate lies in its specific ligand structure, which can influence its reactivity and the types of reactions it can catalyze .
Propiedades
Fórmula molecular |
C28H24F12N10P2Ru |
|---|---|
Peso molecular |
891.6 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C12H12N2.2C8H6N4.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;2*1-6H;;;/q;;;2*-1;+2 |
Clave InChI |
WHNZUEDXAPSDJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)











![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
